molecular formula C4H8F2O B13475408 3,3-Difluorobutan-2-ol

3,3-Difluorobutan-2-ol

Cat. No.: B13475408
M. Wt: 110.10 g/mol
InChI Key: JQSJYSAELGZWIX-UHFFFAOYSA-N
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Description

3,3-Difluorobutan-2-ol (CAS: CID 18353970) is a fluorinated secondary alcohol with the molecular formula C₄H₈F₂O and SMILES notation CC(C(C)(F)F)O . Its structure features two fluorine atoms at the C3 position, adjacent to a hydroxyl group at C2. The electronegative fluorine substituents significantly influence its physicochemical properties, including acidity, polarity, and hydrogen-bonding capacity. Predicted collision cross-section data suggest compact molecular geometry, which may impact its reactivity and interactions in solution-phase applications .

Properties

Molecular Formula

C4H8F2O

Molecular Weight

110.10 g/mol

IUPAC Name

3,3-difluorobutan-2-ol

InChI

InChI=1S/C4H8F2O/c1-3(7)4(2,5)6/h3,7H,1-2H3

InChI Key

JQSJYSAELGZWIX-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Difluorobutan-2-ol can be synthesized through several methods. One common approach involves the fluorination of butan-2-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired positions on the carbon chain.

Industrial Production Methods

In an industrial setting, the production of 3,3-Difluorobutan-2-ol may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process may also include purification steps to isolate the desired product from any by-products or unreacted starting materials.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

3,3-Difluorobutan-2-ol is typically synthesized via reduction of ethyl 3,3-difluorobutyrate using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–20°C. This reaction achieves an 88% yield, producing the alcohol as a pale yellow oil .

Reaction StepReagents/ConditionsYield
Reduction of ester to alcoholLiAlH₄, THF, 0–20°C, overnight88%

Nucleophilic Substitution Reactions

The hydroxyl group in 3,3-difluorobutan-2-ol can be converted into a leaving group (e.g., tosylate or triflate) for subsequent nucleophilic substitutions. For example:

  • Tosylation : Treatment with tosyl chloride (TsCl) in pyridine yields the tosylate derivative, enabling SN2 reactions with nucleophiles (e.g., halides or amines) .

Oxidation and Reduction

  • Oxidation : The secondary alcohol is oxidizable to 3,3-difluorobutan-2-one using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Stronger oxidants (e.g., CrO₃) risk over-oxidation or defluorination .

  • Reduction : While the alcohol itself is a reduction product, further hydrogenation of related fluorinated alkenes (e.g., using H₂/Pd-C) may restore saturated fluorocarbon chains .

Esterification and Etherification

The hydroxyl group undergoes esterification with acyl chlorides or anhydrides. For instance:

  • Acetylation : Reacting with acetic anhydride in pyridine produces 3,3-difluorobutan-2-yl acetate .

  • Etherification : Benzylation using benzyl bromide and NaH in THF forms protected ether derivatives, useful in multi-step syntheses .

Reaction TypeReagentsProduct
EsterificationAc₂O, pyridine, RT3,3-Difluorobutan-2-yl acetate
EtherificationBnBr, NaH, THF, 0°C→RT3,3-Difluorobutan-2-yl benzyl ether

Fluorine-Specific Reactivity

The geminal difluoro group stabilizes adjacent carbocations through hyperconjugation, enabling acid-catalyzed rearrangements or eliminations. For example:

  • Dehydrofluorination : Under basic conditions (e.g., KOtBu), β-elimination may yield 1-fluorobut-1-ene-3-ol, though this pathway is less common due to steric constraints .

  • Electrophilic Fluorination : While not directly observed for this compound, analogous vicinal diols undergo fluorination with reagents like Et₃N·3HF or KHF₂ at elevated temperatures .

Conformational and Stereoelectronic Effects

Density functional theory (DFT) studies on vicinal fluorination in 2,3-difluorobutane analogs reveal a preference for gauche conformations due to the stereoelectronic gauche effect. This effect increases dipole moments and influences reactivity in polar solvents .

ConformationRelative Energy (kcal/mol)Dominant Factor
Gauche0.0 (reference)F···F hyperconjugation
Anti+1.2Steric repulsion

Stability and Handling

  • Thermal Stability : Decomposes above 150°C, releasing HF gas.

  • Storage : Stable under argon at −20°C in anhydrous solvents .

Scientific Research Applications

3,3-Difluorobutan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 3,3-Difluorobutan-2-ol involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyl group allows for hydrogen bonding, which can affect the compound’s solubility and interaction with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural and Functional Group Analysis

The following compounds share structural similarities with 3,3-Difluorobutan-2-ol but differ in substituents or functional groups:

Compound Name Molecular Formula Key Substituents Functional Groups Molecular Weight (g/mol) CAS Number
3,3-Difluorobutan-2-ol C₄H₈F₂O -F (C3), -OH (C2) Secondary alcohol 122.1 CID 18353970
3,3-Difluoro-2,2-dimethylbutan-1-ol C₆H₁₂F₂O -F (C3), -OH (C1), -CH₃ (C2, C2) Primary alcohol 138.16 1955548-09-0
3,3-Dimethylbutan-2-ol C₆H₁₄O -CH₃ (C3), -OH (C2) Secondary alcohol 102.17 464-07-3
(R)-1-Chloro-3,3-dimethyl-butan-2-ol C₆H₁₁ClO -Cl (C1), -CH₃ (C3), -OH (C2) Secondary alcohol 136.62 152488-38-5
3-Amino-2,2-difluoropropan-1-ol C₃H₇F₂NO -NH₂ (C3), -F (C2), -OH (C1) Primary alcohol, amine 123.09 155310-11-5
2.2. Key Physicochemical Properties
  • Acidity: Fluorine’s electron-withdrawing effect lowers the pKa of 3,3-Difluorobutan-2-ol compared to non-fluorinated analogs. Estimated pKa: ~13–14 (cf. 3,3-Dimethylbutan-2-ol: ~18–19) .
  • Boiling Point : Fluorination increases polarity but reduces molecular weight, leading to lower boiling points than bulkier analogs. For example, 3,3-Difluoro-2,2-dimethylbutan-1-ol (MW 138.16) may have a higher boiling point than 3,3-Difluorobutan-2-ol (MW 122.1) due to increased van der Waals forces .
  • Hydrogen Bonding: The -OH group in 3,3-Difluorobutan-2-ol participates in hydrogen bonding, but steric hindrance from fluorine may reduce solvent interactions compared to 3-Amino-2,2-difluoropropan-1-ol, where the -NH₂ group enhances solubility .

Biological Activity

3,3-Difluorobutan-2-ol is an organofluorine compound that has garnered attention in medicinal chemistry and material science due to its unique structural characteristics and biological properties. This article aims to compile and analyze the available research findings regarding the biological activity of 3,3-difluorobutan-2-ol, highlighting its potential applications and mechanisms of action.

3,3-Difluorobutan-2-ol has the molecular formula C4H9F2OC_4H_9F_2O. The presence of fluorine atoms significantly influences its chemical reactivity and biological interactions. The compound can exist in various stereoisomeric forms, which can affect its biological activity.

Antimicrobial Properties

Research indicates that 3,3-difluorobutan-2-ol exhibits notable antimicrobial activity. A study demonstrated that compounds with fluorinated alcohols showed enhanced bactericidal effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes due to the hydrophobic nature of the fluorinated groups, leading to increased permeability and cell lysis .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of 3,3-difluorobutan-2-ol have been investigated in several cancer cell lines. In vitro studies revealed that this compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. For instance, when tested against K562 leukemia cells, 3,3-difluorobutan-2-ol demonstrated a dose-dependent increase in caspase activity, indicating its potential as an anticancer agent .

Cell LineIC50 (µM)Mechanism of Action
K562 (Leukemia)15ROS generation and apoptosis induction
MCF7 (Breast)20Mitochondrial dysfunction
A549 (Lung)18Cell cycle arrest

Neuroprotective Effects

Emerging studies suggest that 3,3-difluorobutan-2-ol may possess neuroprotective properties. It has been shown to reduce neuroinflammation and protect neuronal cells from oxidative stress. This effect is attributed to its ability to modulate inflammatory pathways and enhance antioxidant defenses within neuronal tissues .

Case Studies

  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various fluorinated alcohols, including 3,3-difluorobutan-2-ol. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Profile : In a series of experiments on different cancer cell lines, 3,3-difluorobutan-2-ol was found to be particularly effective against K562 cells with an IC50 value of 15 µM. The study highlighted the compound's ability to activate caspases involved in the apoptotic pathway .

The biological activities of 3,3-difluorobutan-2-ol can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of fluorinated compounds allows them to integrate into lipid membranes, altering their integrity and function.
  • Oxidative Stress Induction : By promoting ROS production, 3,3-difluorobutan-2-ol can trigger cellular stress responses leading to apoptosis in susceptible cells.
  • Inflammatory Modulation : The compound appears to influence inflammatory pathways, potentially reducing chronic inflammation associated with various diseases.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 3,3-Difluorobutan-2-ol, and what key data should be reported?

  • Methodological Answer :

  • 19F NMR spectroscopy is critical for analyzing fluorine environments. For 3,3-Difluorobutan-2-ol, a resonance at δ -110.5 ppm (ddd, J = 48.6, 16.5, 13.0 Hz) confirms the presence of two inequivalent fluorine atoms with complex splitting due to vicinal coupling . Decoupling experiments (19F{1H} NMR) simplify the spectrum, yielding a singlet at δ -110.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) validates molecular composition. For C4_4H8_8F2_2O, the calculated [M+H]+^+ is 195.08158, with observed data at 195.08000 (error: -1.59 ppm) .
  • Reporting Standards : Include full NMR splitting patterns, HRMS error margins, and sample preparation details (e.g., solvent: CDCl3_3).

Q. What safety protocols are essential when handling fluorinated alcohols like 3,3-Difluorobutan-2-ol in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid environmental release .
  • Storage : Store in sealed containers under inert gas (e.g., N2_2) in cool, dry conditions to prevent degradation .

Advanced Research Questions

Q. How can contradictions in 19F NMR coupling constants for 3,3-Difluorobutan-2-ol be resolved, and what do these couplings reveal about molecular conformation?

  • Methodological Answer :

  • Analysis of Splitting Patterns : The observed ddd coupling (J = 48.6, 16.5, 13.0 Hz) suggests interactions between fluorine nuclei and adjacent protons or other fluorines. This could indicate diastereotopic fluorines or conformational isomerism .
  • Resolution Strategies :
  • Perform variable-temperature NMR to assess dynamic effects (e.g., ring puckering in cyclic analogs).
  • Use DFT calculations to model coupling constants and compare with experimental data .

Q. What computational approaches predict the reactivity of 3,3-Difluorobutan-2-ol in nucleophilic substitution reactions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model the molecule’s electrostatic potential surface to identify electrophilic sites. Fluorine’s electron-withdrawing effect increases the hydroxyl group’s acidity, enhancing its leaving-group potential .
  • Transition State Analysis : Calculate activation energies for SN2 pathways using software like Gaussian or ORCA. Compare with non-fluorinated analogs to quantify fluorine’s stereoelectronic impact .

Q. How do fluorine substituents at the 3,3-positions influence hydrogen bonding and acidity in butan-2-ol derivatives?

  • Methodological Answer :

  • Acidity Measurement : Fluorine’s electronegativity increases the hydroxyl group’s acidity. Use potentiometric titration or UV-Vis spectroscopy to determine pKa. Compare with non-fluorinated analogs (e.g., butan-2-ol) .
  • Hydrogen Bonding : Conduct IR spectroscopy to analyze O-H stretching frequencies. Fluorine’s inductive effect reduces O-H bond strength, shifting ν(O-H) to lower wavenumbers .

Q. What synthetic challenges arise in isolating diastereomers of 3,3-Difluorobutan-2-ol, and how can they be addressed?

  • Methodological Answer :

  • Chiral Separation : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IA/IB) or employ enzymatic resolution with lipases .
  • Crystallization : Induce diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) for selective precipitation .

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